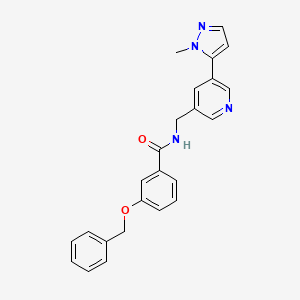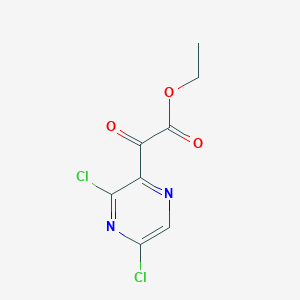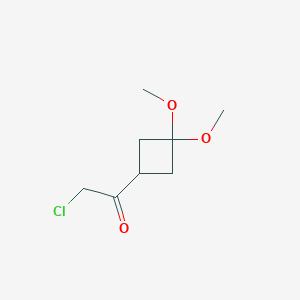
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is an organic compound characterized by a chloro-substituted ethanone group attached to a dimethoxycyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone typically involves the chlorination of a precursor compound, such as cyclobutyl methyl ketone, followed by the introduction of methoxy groups. One common method includes:
Chlorination: Cyclobutyl methyl ketone is dissolved in a suitable solvent, and chlorine gas is introduced in the presence of a catalyst like metallic aluminum.
Methoxylation: The chlorinated product is then treated with methanol in the presence of an acid catalyst to introduce the methoxy groups, yielding the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: 2-Amino-1-(3,3-dimethoxycyclobutyl)ethanone.
Oxidation: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanoic acid.
Reduction: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanol.
Scientific Research Applications
2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
- 2-Chloro-1-(3,3-dimethylcyclobutyl)ethanone
Comparison: 2-Chloro-1-(3,3-dimethoxycyclobutyl)ethanone is unique due to the presence of the dimethoxycyclobutyl ring, which imparts distinct steric and electronic propertiesThe methoxy groups enhance its solubility and may affect its biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-1-(3,3-dimethoxycyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-8(12-2)3-6(4-8)7(10)5-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBYIKKOYHMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
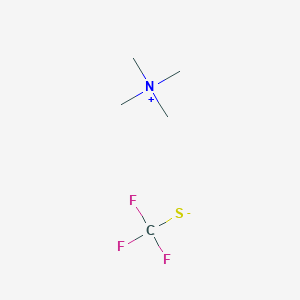
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
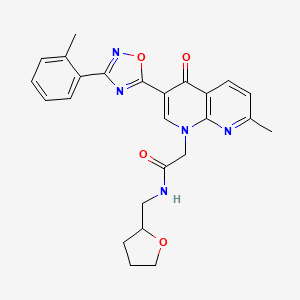
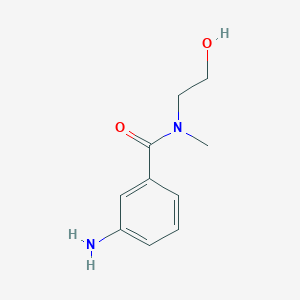
![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980367.png)
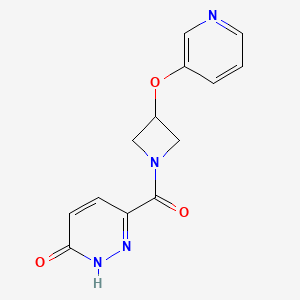
![N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide](/img/structure/B2980369.png)
![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)
![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)
